Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate
Description
Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate is a complex organic compound with the molecular formula C18H14ClNO5S2 and a molecular weight of 423.88 g/mol This compound is known for its unique structural features, which include a thiophene ring, a chlorophenyl group, and a sulfonylamino linkage
Properties
IUPAC Name |
methyl 3-[4-[(4-chlorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5S2/c1-24-18(21)17-16(10-11-26-17)25-14-6-4-13(5-7-14)20-27(22,23)15-8-2-12(19)3-9-15/h2-11,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMUZNJNBVNCSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the thiophene ring.
Sulfonylation: The sulfonyl group is introduced through a reaction with a sulfonyl chloride derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment to enhance yield and purity.
Chemical Reactions Analysis
Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in this process. In cancer research, it is thought to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate can be compared with other sulfonyl-containing compounds, such as:
4-[(4-chlorophenyl)sulfonyl]benzoic acid: Similar in structure but lacks the thiophene ring and ester group.
N-acyl-α-amino acids: These compounds also contain sulfonyl groups and are studied for their antimicrobial properties.
1,3-oxazoles: These compounds share some structural similarities and are also investigated for their biological activities.
The uniqueness of this compound lies in its combination of a thiophene ring, chlorophenyl group, and sulfonylamino linkage, which confer distinct chemical and biological properties.
Biological Activity
Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate, commonly referred to as compound 900018-88-4, is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 423.89 g/mol
- CAS Number : 900018-88-4
Structure
The compound features a thiophene ring, a sulfonamide group, and a chlorophenyl moiety, which contribute to its biological activity. The presence of the sulfonamide group is particularly significant in medicinal chemistry due to its ability to interact with various biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folate synthesis pathways. Studies have demonstrated that certain thiophene-based compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 900018-88-4 | Staphylococcus aureus | 16 |
| Compound 900018-88-4 | Escherichia coli | 32 |
Anticancer Activity
The anticancer potential of this compound has been explored in various in vitro studies. Similar compounds have shown cytotoxic effects against several cancer cell lines, indicating that this compound may also exhibit such properties.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of related thiophene compounds on human cancer cell lines (e.g., HeLa and MCF-7), the following results were observed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
These findings suggest that this compound may possess significant anticancer activity, warranting further investigation.
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that it may function through the following pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes involved in folate metabolism.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.
- Disruption of Cellular Signaling : The compound may interfere with signaling pathways crucial for cell proliferation and survival.
Q & A
Q. Optimization Considerations :
- Catalyst selection : Use of DMAP or triethylamine to enhance reaction efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates.
- Yield monitoring : Intermediate yields are typically 50–70%, with final product yields ~30–40% due to steric hindrance .
What analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify sulfonamide linkage (δ 7.8–8.2 ppm for aromatic protons) and ester groups (δ 3.7–3.9 ppm for methyl).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 451.05).
- HPLC : Purity analysis using reverse-phase C18 columns (retention time ~12–14 minutes under acetonitrile/water gradient) .
Q. Data Interpretation Tips :
- Discrepancies in NMR splitting patterns may indicate incomplete purification or stereochemical impurities.
- MS fragmentation patterns help identify side products (e.g., desulfonated derivatives) .
How are initial biological activities screened, and what assays are recommended?
Answer:
- Antimicrobial Screening : Broth microdilution assays (MIC determination against S. aureus and E. coli).
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to positive controls (e.g., doxorubicin).
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or sulfotransferases (e.g., IC₅₀ ~10–50 µM) .
Q. Key Variables :
- Solubility in DMSO/PBS must be validated to avoid false negatives.
- Include cytotoxicity controls (e.g., HEK293 cells) to assess selectivity .
How can contradictory results in biological activity studies be systematically addressed?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time).
- Compound stability : Pre-test stability in assay media (e.g., HPLC monitoring over 24 hours).
- Structural analogs : Compare activity with derivatives lacking the sulfonamide group to isolate pharmacophores .
Case Example :
If anti-inflammatory activity conflicts between labs, validate via dual COX-2/LOX inhibition assays and confirm target binding via SPR or ITC .
What methodologies are used to study the compound’s stability under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Sulfonamide bonds are stable at pH 7.4 but hydrolyze at pH <2.
- Thermal Stability : TGA/DSC analysis (decomposition onset ~200°C).
- Light Sensitivity : UV-Vis spectroscopy post-UV exposure (λmax shifts indicate photodegradation) .
Q. Implications for Storage :
How are protein interaction studies designed to elucidate the mechanism of action?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., BSA or specific kinases) to measure binding affinity (KD values).
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB IDs) to predict binding poses.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
Q. Data Integration :
- Combine SPR results with enzymatic inhibition data to validate target relevance. For example, if KD = 1 µM but IC₅₀ = 10 µM, investigate cellular permeability .
What strategies resolve discrepancies in analytical data during characterization?
Answer:
- Impurity Profiling : LC-MS/MS to identify byproducts (e.g., des-esterified derivatives).
- X-ray Crystallography : Resolve ambiguous NMR assignments (e.g., confirming sulfonamide orientation).
- Batch-to-Batch Comparison : Statistical analysis (e.g., PCA) of NMR/IR spectra from multiple syntheses .
Example Workflow :
If MS shows [M+Na]+ adducts but NMR lacks expected peaks, re-synthesize with deuterated solvents to exclude exchangeable proton interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
